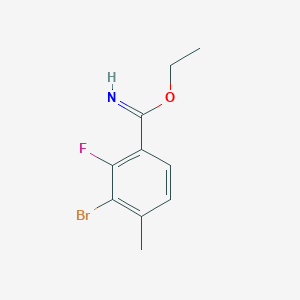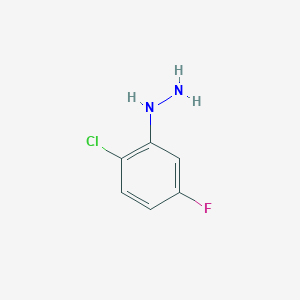
(2-Chloro-5-fluorophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-5-fluorophenyl)hydrazine, also known as 2-CFPh, is an organic compound with a chemical formula of C6H6ClFN2. It is a colorless crystalline solid that is soluble in many organic solvents, such as ethanol, acetone, and dimethyl sulfoxide. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. 2-CFPh is also a useful reagent in the synthesis of various heterocyclic compounds, and it has been used in the synthesis of pyrido[2,3-d]pyrimidines, indoles, and pyridines.
Scientific Research Applications
Synthesis and Chemical Properties
- (2-Chloro-5-fluorophenyl)hydrazine and its derivatives are often synthesized from related anilines and have been used in various chemical reactions, showcasing their versatility in organic synthesis. For instance, 4-Chloro-2-fluorophenyl hydrazine was synthesized using 4-chloro-2-fluoroaniline as a raw material, demonstrating the potential of these compounds in chemical synthesis under optimized conditions (Chen Hai-qun, 2011). Similarly, the synthesis of 3-chloro-4-fluoro phenyl hydrazine from 3-chloro 4-fluoro aniline in the presence of hydrazine hydrate has been reported, highlighting the compound's role in creating Schiff's bases and thiazolidin-4-ones, which are screened for antimicrobial activities (B. M. Dinnimath et al., 2011).
Applications in Biological and Environmental Sciences
- This compound derivatives have been used in the development of fluorescent probes for detecting hydrazine in biological and water samples. These probes, like the ratiometric fluorescent probe designed utilizing dicyanoisophorone, are crucial for monitoring environmental pollutants and for biological imaging. They exhibit properties like low cytotoxicity, high selectivity, and a large Stokes shift, which are beneficial for quantitative determination in environmental systems and fluorescence imaging in biological contexts (Meiqing Zhu et al., 2019). Furthermore, compounds like 2-(4-(4-fluorobenzylidene)-2-(4-fluorophenyl) 5-oxo-4,5-dihydroimidazol-1-yl) acetic acid, synthesized using derivatives of this compound, have shown significant anti-inflammatory and analgesic activities, suggesting potential pharmaceutical applications (Maha M. A. Khalifa & Nayira Abdelbaky, 2008).
Development of Advanced Sensing Technologies
- The derivatives of this compound have been instrumental in developing advanced sensing technologies for environmental and health monitoring. For instance, fluorescent probes based on these compounds have been used for the sensitive and selective detection of hydrazine, a known environmental pollutant and human carcinogen. These probes are designed to provide rapid, low-limit, and naked-eye detection, essential for monitoring hazardous substances in various environments, including water systems and living cells (Jiangli Fan et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that hydrazine derivatives, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Hydrazine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function
Biochemical Pathways
Hydrazine derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that (2-Chloro-5-fluorophenyl)hydrazine may impact multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 197.038 Da , which is within the range generally favorable for oral bioavailability.
Result of Action
Given the broad range of biological activities associated with hydrazine derivatives , it’s likely that the compound’s effects at the molecular and cellular level are diverse and depend on the specific target and cellular context.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For this compound, it is recommended to store the compound in a refrigerator , suggesting that lower temperatures may help maintain its stability.
Properties
IUPAC Name |
(2-chloro-5-fluorophenyl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-5-2-1-4(8)3-6(5)10-9/h1-3,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRPQPVFZQQCRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
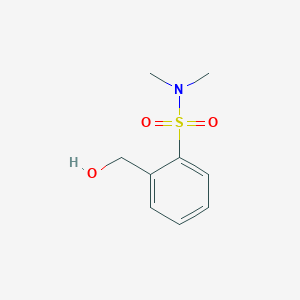
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2496354.png)

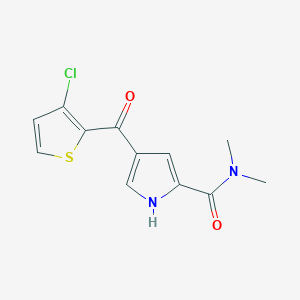

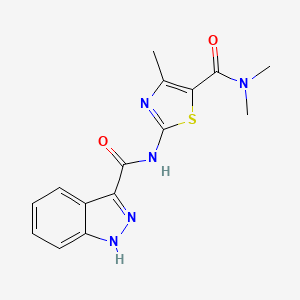
![2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid](/img/structure/B2496361.png)

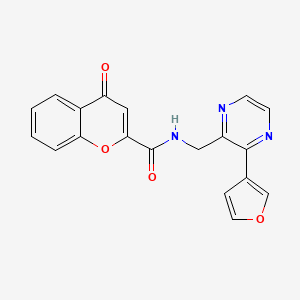
![5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline](/img/structure/B2496365.png)
![N-(4-bromophenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2496366.png)
![3-[(3-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2496369.png)
